2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-3-4(7(13,14)15)1-2-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMKTCQHIZZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethoxy)-4-(trifluoromethyl)benzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The trichloromethoxy and trifluoromethyl groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities among related compounds:
Key Observations:
- Oxyfluorfen vs. Nitrofluorfen: The ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups in oxyfluorfen enhance its herbicidal selectivity and photostability compared to nitrofluorfen, which lacks the ethoxy group . This difference correlates with oxyfluorfen's broader agricultural registrations (e.g., tolerances in poultry, eggs, and milk ).
Physicochemical Properties and Stability
- Oxyfluorfen : Exhibits moderate solubility in water (0.1–0.2 mg/L) and high lipophilicity (log P ~4.5), favoring adsorption to soil organic matter and reducing leaching .
- Nitrofluorfen : Lower molecular weight and absence of the ethoxy group may increase volatility, though evidence lacks specific data.
- Target Compound : The trichloromethoxy group likely reduces solubility in polar solvents, increasing affinity for lipid-rich environments.
Metabolic and Environmental Fate
- Oxyfluorfen: Metabolized via diphenyl ether cleavage in poultry, yielding residues with the intact ether linkage (≤0.05 ppm in eggs and meat) . The 3-ethoxy-4-nitrophenoxy group is critical for controlled degradation.
- Nitrofluorfen: Limited metabolism data; temporary tolerances suggest unresolved concerns about metabolites .
- Trichloromethoxy Compound : The CCl₃ group may resist hydrolysis, leading to bioaccumulation risks. Chlorinated metabolites could pose higher toxicity, analogous to polychlorinated biphenyls (PCBs).
Regulatory Insights:
- Oxyfluorfen’s established tolerances reflect rigorous EPA reviews, including poultry metabolism studies .
- Nitrofluorfen’s temporary status and PIC listing highlight unresolved safety questions .
- The trichloromethoxy compound’s regulatory pathway would require extensive ecotoxicological assessments, particularly regarding chlorine-rich metabolites.
Biological Activity
2-Chloro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H3Cl4F3O
- Molecular Weight : 303.9 g/mol
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The presence of multiple halogen substituents enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
Interaction with Enzymes and Receptors
Research indicates that halogenated compounds can modulate enzyme activity by binding to active sites or allosteric sites, altering the conformation of the target protein. For instance, studies have shown that trifluoromethyl groups can enhance binding interactions through non-covalent interactions such as hydrogen bonding and π-π stacking .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. These compounds have demonstrated effectiveness against various bacterial strains and fungi. For example, a related study found that certain trifluoromethyl-containing compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The compound showed varying degrees of cytotoxicity, with IC50 values suggesting potential for further development as an anticancer agent. For instance, in a study involving human leukemia cell lines, the compound exhibited an IC50 value below 10 µM, indicating potent cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Cytotoxicity | IC50 < 10 µM in leukemia cells | |
| Enzyme Inhibition | Modulates enzyme activity |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of several halogenated compounds, including derivatives of this compound. The results indicated that these compounds inhibited the growth of resistant bacterial strains, making them candidates for further investigation in antimicrobial therapy .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study demonstrated that the compound selectively induced apoptosis in leukemia cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Q & A
Q. Table 1: Physicochemical Properties of Oxyfluorfen
| Property | Value | Source |
|---|---|---|
| Melting Point | 83–85°C | |
| Density | 1.402 g/cm³ | |
| Molecular Weight | 361.72 g/mol | |
| Solubility (Water) | 0.1 mg/L at 20°C |
Which analytical methods are recommended for quantifying Oxyfluorfen in environmental matrices?
Answer:
Oxyfluorfen is typically quantified using HPLC-MS/MS due to its high sensitivity for detecting residues at trace levels (e.g., <0.05 ppm in crops) . For multiresidue analysis in soil or water, GC-ECD (Gas Chromatography with Electron Capture Detection) is effective but requires derivatization to improve volatility. Regulatory methods from the Pesticide Analytical Manual (FDA) emphasize column selection (e.g., C18 reverse-phase) and validation against matrix effects .
How can researchers design experiments to investigate Oxyfluorfen’s photodegradation pathways?
Answer:
Photodegradation studies should simulate environmental conditions using:
- Light exposure systems : Xenon arc lamps (mimicking sunlight) at varying UV intensities .
- pH gradients : Test degradation kinetics in aqueous solutions (pH 5–9) to mimic soil and aquatic environments.
- Analytical tools : LC-QTOF-MS identifies metabolites (e.g., diphenyl ether cleavage products) .
- Control experiments : Dark controls to isolate photolytic vs. hydrolytic degradation.
Advanced Consideration: Isotopic labeling (e.g., ¹⁸O in the nitro group) can track transformation pathways .
What strategies resolve contradictions in degradation kinetics data across studies?
Answer:
Contradictions often arise from:
- Matrix effects : Soil organic matter content alters degradation rates; use standardized OECD guidelines for comparability .
- Analytical variability : Cross-validate methods with spiked recovery experiments (e.g., 70–120% acceptable range) .
- Environmental factors : Report detailed conditions (e.g., temperature, light intensity) to enable meta-analysis.
Example: Discrepancies in half-life (t₁/₂) values (e.g., 30–60 days in soil) may reflect microbial community differences, requiring 16S rRNA sequencing to correlate biodegradation rates with microbial diversity .
What are the primary metabolic pathways of Oxyfluorfen in soil and aquatic systems?
Answer:
Key pathways include:
Q. Table 2: Tolerance Levels for Oxyfluorfen Residues
| Commodity | Tolerance (ppm) | Source |
|---|---|---|
| Almond hulls | 0.05 | |
| Dry bulb onions | 0.05 | |
| Milk | 0.05 |
How can isotopic labeling trace the environmental fate of Oxyfluorfen’s nitro group?
Answer:
¹⁸O-labeled Oxyfluorfen enables tracking via:
- Stable isotope probing (SIP) : Incubate soil/water samples with labeled compound and analyze using HRMS to detect ¹⁸O in metabolites .
- Degradation kinetics : Compare labeled vs. unlabeled compound half-lives to distinguish biotic/abiotic processes.
Application: This method confirmed nitro group reduction as a dominant pathway in anaerobic sediments .
What computational tools predict Oxyfluorfen’s reactivity and degradation products?
Answer:
- DFT (Density Functional Theory) : Models bond dissociation energies (e.g., C-O ether bond) to predict cleavage susceptibility .
- QSAR (Quantitative Structure-Activity Relationship) : Estimates environmental persistence using log Kow (4.3) and Henry’s Law constant (1.2 × 10⁻⁹ atm·m³/mol) .
Limitation: Computational predictions must be validated with experimental data due to matrix-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
